molecular formula C12H16Cl2N4O B7971209 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Cat. No.: B7971209
M. Wt: 303.18 g/mol
InChI Key: HVMSUTDGFOEFQP-UHFFFAOYSA-N
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Description

3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine core linked to a 1,2,4-oxadiazole ring substituted with a piperidine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

5-piperidin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9;;/h3-4,6,8,10,14H,1-2,5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMSUTDGFOEFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The piperidine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the piperidine moiety enhances the bioactivity of these compounds. Studies have shown that derivatives of 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine demonstrate cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

3. Neuropharmacology
Given the structural similarity to known neuroactive compounds, research is ongoing into its potential as a neuroprotective agent. The piperidine ring is often associated with central nervous system activity, and derivatives may show promise in treating neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several oxadiazole derivatives, including 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine. The results demonstrated significant inhibition of tumor growth in xenograft models, suggesting a viable pathway for drug development targeting specific cancer types .

Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antibiotics, researchers tested various oxadiazole compounds against resistant bacterial strains. The findings indicated that 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine showed notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Materials Science Applications

The unique properties of 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride also lend themselves to applications in materials science:
1. Organic Electronics
Research into organic semiconductors has identified oxadiazole derivatives as promising materials due to their electron transport capabilities. This compound can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), enhancing their efficiency.

2. Polymer Chemistry
Incorporating this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Such polymers could find applications in coatings and composites where durability is essential.

Mechanism of Action

The mechanism of action of 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antimicrobial and antiviral activities.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : Piperidine-containing analogs (Target Compound, Analog B) show enhanced binding to amine receptors (e.g., GPCRs) due to the basic nitrogen in piperidine .
  • Solubility: Dihydrochloride salts (Target Compound, Analog B) exhibit 2–3-fold higher aqueous solubility than non-ionic analogs (e.g., PSN375963), critical for intravenous formulations .
  • Selectivity : Bulky substituents (e.g., 4-butylcyclohexyl in PSN375963) reduce off-target interactions but may limit blood-brain barrier penetration .

Biological Activity

3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

The chemical formula for this compound is C12H16Cl2N4OC_{12}H_{16}Cl_2N_4O with a molecular weight of 283.19 g/mol. The compound is characterized by the presence of a piperidine ring and an oxadiazole moiety, which are known for their biological significance.

PropertyValue
Chemical FormulaC₁₂H₁₆Cl₂N₄O
Molecular Weight283.19 g/mol
CAS Number1036471-54-1
AppearanceWhite powder
Storage TemperatureRoom Temperature

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. One study evaluated the in vitro antimicrobial activity of various oxadiazole derivatives, including those similar to our compound. The minimum inhibitory concentration (MIC) values indicated potent activity against several bacterial strains, suggesting that modifications in the oxadiazole structure can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound IDMIC (µg/mL)Target Pathogen
Compound 10.22Staphylococcus aureus
Compound 20.25Escherichia coli
Compound 30.30Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored extensively. A recent study identified that certain oxadiazoles act as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and cancer cell metabolism. The study found that these derivatives could induce apoptosis in hepatocellular carcinoma (HCC) cell lines .

Case Study: HsClpP Agonism

In a study focusing on HsClpP agonists, it was shown that specific modifications to the piperidine and oxadiazole components significantly influenced the anticancer activity. The compound demonstrated a notable reduction in cell viability in HCC models, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the context of oxadiazole derivatives, various substitutions on the piperidine ring have been studied to assess their impact on potency.

Table 2: Structure-Activity Relationship Insights

Substitution PositionSubstituent TypeObserved EC50 (µM)
Piperidine C3Methyl0.114
Piperidine C4Methyl0.019
Oxadiazole PositionPyridyl vs MethylEC50 variation noted

The data indicates that specific substitutions can lead to enhanced activity against targets such as Plasmodium falciparum, where certain configurations yielded lower EC50 values, indicating higher potency .

Q & A

Basic: What are the critical safety protocols for handling 3-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact, as the compound may cause irritation .
  • First Aid : For skin contact, immediately rinse with water for 15 minutes. If inhaled, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Store in airtight containers at room temperature, protected from light and moisture. Label containers with hazard warnings .

Basic: What synthetic methodologies are documented for piperidine-oxadiazole-pyridine derivatives?

Answer:

  • Reaction Setup : Use oxalyl chloride in chloroform for acyl chloride formation, followed by coupling with nitrogen heterocycles (e.g., piperidine derivatives) .
  • Purification : Column chromatography with chloroform-methanol (50:1 v/v) effectively isolates the target compound. Monitor purity via TLC (Rf ~0.4) .
  • Yield Optimization : Maintain stoichiometric excess (1.5×) of heterocyclic reactants and control reaction temperature at 25°C .

Advanced: How can reaction conditions be optimized to improve the synthesis yield of this compound?

Answer:

  • Solvent Selection : Chloroform enhances solubility of intermediates, while hexane aids in removing excess oxalyl chloride via co-evaporation .
  • Catalysis : No catalyst is required, but anhydrous MgSO₄ ensures moisture-free conditions during workup .
  • Time Management : Limit stirring post-reaction to 5 minutes to prevent side reactions, as extended times reduce yield by 10–15% .

Advanced: What analytical techniques validate the purity and structural integrity of this compound?

Answer:

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 206 nm. Purity ≥98% is achievable .
  • NMR : ¹H-NMR (CDCl₃) should show characteristic peaks: δ 5.80 (s, H-12 oxadiazole), δ 3.65–3.53 (m, piperidine protons). ¹³C-NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .
  • LC/MS : Monitor [M+H]+ ions (e.g., m/z 562.6 for related derivatives) to confirm molecular weight .

Advanced: How should researchers resolve contradictory spectroscopic data during characterization?

Answer:

  • Cross-Validation : Compare ¹H-NMR with ¹³C-NMR and DEPT-135 to distinguish between overlapping signals (e.g., piperidine vs. pyridine protons) .
  • Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in NMR .
  • Supplementary Methods : Employ IR spectroscopy to confirm functional groups (e.g., oxadiazole C=N stretch at ~1612 cm⁻¹) .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

  • Temperature : Store at room temperature (20–25°C) in desiccators to prevent hygroscopic degradation .
  • Light Sensitivity : Use amber glass vials to protect against photodegradation, especially for oxadiazole moieties .
  • Moisture Control : Add silica gel packets to storage containers .

Advanced: What strategies identify and quantify impurities in batches of this compound?

Answer:

  • HPLC-MS : Detect impurities at trace levels (≤0.2%) using high-resolution MS. Adjust gradient elution (e.g., 5–95% acetonitrile in 30 minutes) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted piperidine) to confirm contaminant peaks .
  • Limit Tests : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .

Advanced: How do hydrochloride salts influence the compound’s solubility and reactivity?

Answer:

  • Solubility : The dihydrochloride form increases water solubility (e.g., ~50 mg/mL in H₂O) compared to the free base, facilitating biological assays .
  • Reactivity : HCl salts stabilize the compound against oxidation but may require neutralization (e.g., with NaOH) before coupling reactions .

Basic: What structural analogs of this compound are studied, and how do they differ?

Answer:

  • Analog 1 : 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride (CAS 1221724-96-4) lacks the pyridine ring, reducing π-π stacking interactions .
  • Analog 2 : 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS 87484-94-4) introduces a tetrahydropyran group, altering steric bulk .

Advanced: What in silico tools predict physicochemical properties for formulation studies?

Answer:

  • PubChem Data : Use computed properties (e.g., logP = 2.1, polar surface area = 78 Ų) to estimate bioavailability .
  • Molecular Dynamics : Simulate solubility parameters (Hansen solubility) in solvents like DMSO or ethanol using software like Schrödinger .

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